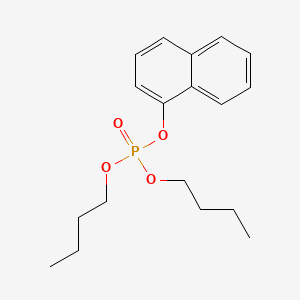

Phosphoric acid, dibutyl 1-Naphthalenyl ester

Description

Properties

CAS No. |

74536-90-6 |

|---|---|

Molecular Formula |

C18H25O4P |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

dibutyl naphthalen-1-yl phosphate |

InChI |

InChI=1S/C18H25O4P/c1-3-5-14-20-23(19,21-15-6-4-2)22-18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3 |

InChI Key |

PLDKUKDLHVUHPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of phosphoric acid esters such as this compound typically involves the esterification of phosphoric acid or its derivatives with appropriate alcohols. The key challenge is to selectively produce the desired diester without generating excessive side products such as monoesters or triesters.

Esterification via Alkali Metal Phosphate Esters and Halomethyl Aryl Compounds

A notable and commercially feasible method involves the reaction of alkali metal phosphate esters with halomethyl-substituted aromatic compounds. This method has been demonstrated effectively in the preparation of diesters of phosphoric acid derivatives with aryl substituents, which is chemically analogous to the preparation of this compound.

Step 1: Preparation of Alkali Metal Phosphate Ester

Alkali metal phosphate esters such as potassium dibutyl phosphate are prepared by reacting phosphoric acid with butanol in the presence of a base like potassium carbonate. This generates the potassium salt of dibutyl phosphate, which is reactive towards halomethyl aromatic compounds.

Step 2: Reaction with Halomethyl Aryl Compound

The alkali metal phosphate ester is reacted with 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene in an aprotic solvent such as acetonitrile. This nucleophilic substitution reaction proceeds under reflux conditions (typically 70°C to reflux) for 2 to 5 hours until completion.

Step 3: Workup and Purification

After reaction completion, the mixture is cooled, filtered to remove inorganic salts, and subjected to activated carbon treatment to remove colored impurities. The solvent is replaced by vacuum distillation with a non-polar solvent like toluene or heptane. The product is crystallized by cooling the slurry, filtered, washed, and dried under vacuum to yield the pure phosphoric acid dibutyl 1-naphthalenyl ester.

This method avoids the use of costly and unstable reagents such as silver phosphate esters and is scalable for manufacturing purposes.

Alternative Direct Esterification with Phosphorus Oxychloride and Alcohols

Another classical method for preparing phosphoric acid esters involves the reaction of phosphorus oxychloride (POCl3) with the appropriate alcohols:

Phosphorus oxychloride is reacted with butanol and 1-naphthol under controlled conditions to form the desired diester.

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

The stoichiometry and reaction temperature are carefully controlled to favor diester formation over mono- or triester byproducts.

After reaction completion, the mixture is quenched with water or aqueous base, and the product is extracted and purified by distillation or crystallization.

This method, while classical, often results in mixtures that require careful separation and is less preferred for large-scale synthesis due to handling difficulties of POCl3 and side reactions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkali Metal Phosphate Ester + Halomethyl Aryl Compound | Potassium dibutyl phosphate, 1-(chloromethyl)naphthalene, acetonitrile | Reflux (70°C to reflux), 2-5 hours | Economical, scalable, avoids silver salts, high yield (~90%) | Requires halomethyl aryl precursor |

| Direct Esterification with POCl3 and Alcohols | Phosphorus oxychloride, butanol, 1-naphthol | Anhydrous, controlled temp | Classical method, direct route | Handling POCl3 hazardous, side products, difficult purification |

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, dibutyl 1-Naphthalenyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert it into different phosphite esters.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various phosphoric acid esters and phosphite derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Dibutyl phosphate (CAS Number: 107-66-4) is an ester derived from phosphoric acid and butanol. Its unique chemical structure allows it to function effectively in various applications due to its ability to interact with other chemical species.

Catalysis

Dibutyl phosphate plays a significant role in phosphorus-based catalysis. It has been utilized as a catalyst in various organic reactions due to its ability to stabilize transition states and lower activation energies.

- Case Study: Organocatalysis

Pharmaceutical Applications

Dibutyl phosphate is also used in the pharmaceutical industry as a solvent and an excipient in drug formulations. Its properties enhance the solubility of active pharmaceutical ingredients.

- Case Study: Drug Formulation

Environmental Applications

The compound has been studied for its potential use in environmental remediation, particularly in the extraction of heavy metals from contaminated water sources.

- Case Study: Heavy Metal Extraction

Material Science

In material science, dibutyl phosphate is employed as a plasticizer and flame retardant in polymer formulations. Its incorporation into polymers enhances flexibility and thermal stability.

- Data Table: Properties of Dibutyl Phosphate in Polymers

| Property | Value |

|---|---|

| Glass Transition Temp | -60 °C |

| Density | 1.01 g/cm³ |

| Viscosity | 5.8 mPa·s |

This table summarizes key physical properties that make dibutyl phosphate suitable for use as a plasticizer.

Toxicological Aspects

While dibutyl phosphate has numerous applications, it is essential to consider its toxicological profile. Studies indicate low acute toxicity; however, prolonged exposure may lead to adverse health effects.

Mechanism of Action

The mechanism by which phosphoric acid, dibutyl 1-Naphthalenyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing phosphoric acid, which then participates in various biochemical reactions. This compound can also act as a ligand, binding to metal ions and influencing their reactivity .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Research Findings

- Thermal Behavior : Dibutyl phosphate esters are less stable than their trialkyl counterparts, limiting their use in high-temperature applications .

- Extraction Efficiency: Phosphate esters like dibutyl 1-naphthalenyl ester may exhibit higher extraction yields in non-polar media due to their aromatic and hydrophobic groups .

Biological Activity

Phosphoric acid, dibutyl 1-naphthalenyl ester (CAS No. 74536-90-6), is an organophosphate compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and industrial chemistry. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

This compound is categorized under organophosphates, which are esters of phosphoric acid. Its molecular formula is with a molecular weight of approximately 346.36 g/mol. The compound features a naphthalene ring that contributes to its hydrophobic properties, influencing its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C18H25O4P |

| Molecular Weight | 346.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | 74536-90-6 |

The biological activity of dibutyl 1-naphthalenyl ester primarily involves its interaction with various biological macromolecules, such as enzymes and receptors. The compound can act as an inhibitor or modulator in biochemical pathways due to its ability to form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins.

Enzyme Inhibition

Research indicates that organophosphate esters can inhibit enzymes by binding to their active sites. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is critical in neurotransmission.

Acute Toxicity

The acute toxicity of dibutyl 1-naphthalenyl ester has been assessed through various studies. The median lethal dose (LD50) for oral administration in rats has been reported to be greater than 2000 mg/kg body weight, indicating low acute toxicity. However, signs of toxicity included decreased locomotor activity and respiratory distress at higher doses .

Chronic Effects

Long-term exposure studies have indicated potential carcinogenic effects associated with similar compounds within the organophosphate class. Notably, transitional cell carcinomas were observed in the urinary bladders of male rats subjected to high doses of related compounds .

Case Studies

- Study on Metabolism : A study conducted on the metabolic pathways of dibutyl phosphate (DBP), a major metabolite of tributyl phosphate (TBP), revealed that after intraperitoneal administration in rats, approximately 48% was excreted unchanged in urine. This suggests that dibutyl 1-naphthalenyl ester may undergo similar metabolic processes .

- Carcinogenicity Assessment : In a chronic toxicity study involving CD-1 mice fed diets containing tributyl phosphate, there was a dose-dependent increase in hepatocellular adenomas and transitional cell carcinomas. These findings highlight the importance of assessing long-term exposure risks associated with dibutyl esters .

Research Findings

Recent research has focused on the potential applications of phosphoric acid esters in catalysis and material science. For example:

- Catalytic Properties : Phosphoric acid esters have been utilized as catalysts in organic reactions, enhancing reaction rates and selectivity .

- Polymer Chemistry : Studies have explored the incorporation of phosphoric acid esters into polymer matrices to improve mechanical properties and hydrolytic stability .

Q & A

Q. How can researchers leverage this compound’s structure to develop selective enzyme inhibitors?

- Methodological Answer : Synthesize derivatives with varying alkyl chain lengths (e.g., diethyl vs. dibutyl) and test against kinase panels (e.g., tyrosine kinases, MAPK). Use X-ray crystallography to resolve binding modes and guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.